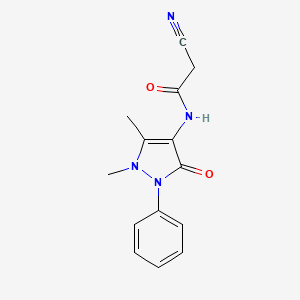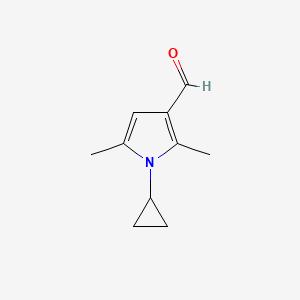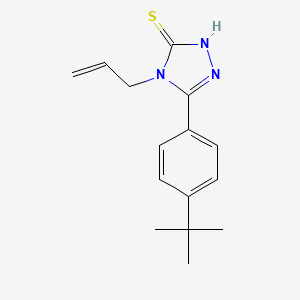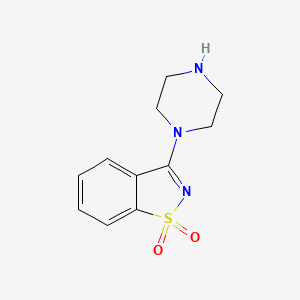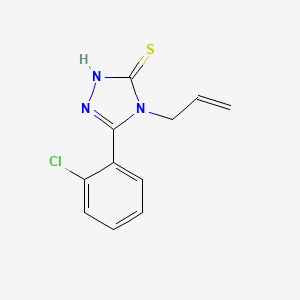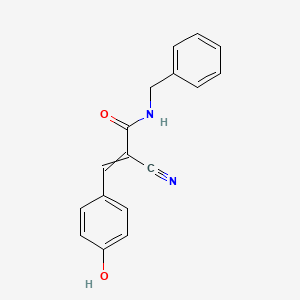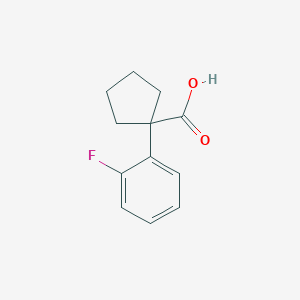
1-(2-フルオロフェニル)シクロペンタン-1-カルボン酸
概要
説明
1-(2-Fluorophenyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C12H13FO2 It is characterized by the presence of a fluorophenyl group attached to a cyclopentane ring, which in turn is bonded to a carboxylic acid group
科学的研究の応用
1-(2-Fluorophenyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including heterocycles and fluorinated derivatives.
Material Science: The compound is used in the development of novel materials with unique properties, such as fluorinated polymers and coatings.
Biological Studies: It is employed in biological studies to investigate the effects of fluorinated compounds on biological systems and their potential therapeutic applications.
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315 and H319 . This indicates that it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas .
準備方法
The synthesis of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzene and cyclopentanone.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 2-fluorobenzene with magnesium in anhydrous ether. This results in the formation of phenylmagnesium bromide.
Cyclopentanone Addition: The Grignard reagent is then reacted with cyclopentanone to form the corresponding alcohol.
Oxidation: The alcohol is subsequently oxidized to the corresponding ketone using an oxidizing agent such as chromium trioxide.
Carboxylation: The final step involves the carboxylation of the ketone to form 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid using carbon dioxide in the presence of a base such as sodium hydroxide.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-(2-Fluorophenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form the corresponding carboxylate salt using oxidizing agents such as potassium permanganate.
Reduction: The carboxylic acid group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines, thiols), and acid catalysts (e.g., sulfuric acid).
作用機序
The mechanism of action of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and metabolic stability, contributing to its biological activity.
類似化合物との比較
1-(2-Fluorophenyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)cyclopentane-1-carboxylic acid: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring. The presence of chlorine can affect the compound’s reactivity and biological activity.
1-(2-Bromophenyl)cyclopentane-1-carboxylic acid: This compound has a bromine atom on the phenyl ring. Bromine is larger and more polarizable than fluorine, which can influence the compound’s properties.
1-(2-Methylphenyl)cyclopentane-1-carboxylic acid: This compound has a methyl group on the phenyl ring. The presence of a methyl group can affect the compound’s steric and electronic properties.
特性
IUPAC Name |
1-(2-fluorophenyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-10-6-2-1-5-9(10)12(11(14)15)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWFKNJZMNAYGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352936 | |
| Record name | 1-(2-fluorophenyl)cyclopentane-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214262-96-1 | |
| Record name | 1-(2-Fluorophenyl)cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214262-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-fluorophenyl)cyclopentane-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 214262-96-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-(3-Bromophenoxy)ethyl]morpholine](/img/structure/B1269199.png)

![2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B1269203.png)
![3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid](/img/structure/B1269205.png)
